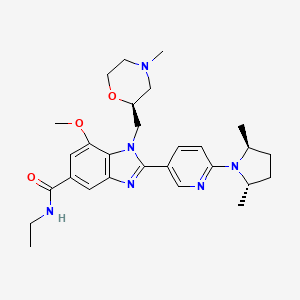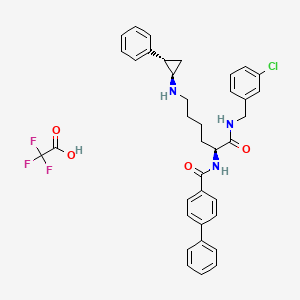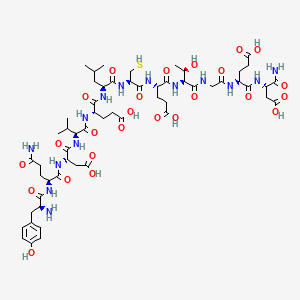
Nangibotide scrambled peptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nangibotide scrambled peptide is a control peptide composed of the same amino acids as nangibotide but arranged in a random sequenceIt has been studied for its potential therapeutic effects in various inflammatory conditions, including osteoarthritis and septic shock .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nangibotide scrambled peptide is synthesized chemically using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
The industrial production of this compound follows a similar SPPS approach. The process is optimized for high yield and purity, ensuring that the final product is endotoxin-free and homogeneous. The peptide is purified using preparative high-performance liquid chromatography (HPLC) and validated by mass spectrometry (MS) and analytical HPLC .
Analyse Des Réactions Chimiques
Types of Reactions
Nangibotide scrambled peptide can undergo various chemical reactions, including:
Oxidation: The presence of cysteine in the peptide sequence allows for the formation of disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced to free thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues in the peptide can be modified through substitution reactions to introduce functional groups or labels.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous buffers.
Substitution: N-hydroxysuccinimide (NHS) esters for amine modification.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with functional groups or labels.
Applications De Recherche Scientifique
Nangibotide scrambled peptide has been utilized in various scientific research applications, including:
Chemistry: As a control peptide in studies investigating the chemical properties and reactivity of nangibotide.
Biology: To study the role of specific amino acid sequences in biological processes and protein interactions.
Medicine: As a control in preclinical studies evaluating the therapeutic potential of nangibotide in inflammatory conditions such as osteoarthritis and septic shock
Industry: In the development of peptide-based therapeutics and diagnostic tools
Mécanisme D'action
Nangibotide scrambled peptide serves as a control and does not exhibit the same biological activity as nangibotide. Nangibotide itself targets the triggering receptor expressed on myeloid cells-1 (TREM-1), inhibiting its activation and subsequent inflammatory signaling pathways. This inhibition prevents the expression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), reducing systemic inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nangibotide (LR12): The parent peptide with anti-inflammatory properties.
TREM-1 Inhibitors: Other peptides or small molecules targeting TREM-1 to modulate immune responses
Uniqueness
Nangibotide scrambled peptide is unique in its use as a control peptide, providing a baseline for comparison in studies involving nangibotide. Its random sequence ensures that it does not interfere with the biological pathways targeted by nangibotide, making it an essential tool in scientific research .
Propriétés
Formule moléculaire |
C57H86N14O25S |
|---|---|
Poids moléculaire |
1399.4 g/mol |
Nom IUPAC |
(4S)-4-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-[[(2S)-1-amino-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C57H86N14O25S/c1-24(2)18-35(53(92)69-37(23-97)55(94)64-33(13-17-42(80)81)52(91)71-46(26(5)72)56(95)61-22-39(75)62-30(11-15-40(76)77)49(88)66-34(47(60)86)20-43(82)83)67-51(90)32(12-16-41(78)79)65-57(96)45(25(3)4)70-54(93)36(21-44(84)85)68-50(89)31(10-14-38(59)74)63-48(87)29(58)19-27-6-8-28(73)9-7-27/h6-9,24-26,29-37,45-46,72-73,97H,10-23,58H2,1-5H3,(H2,59,74)(H2,60,86)(H,61,95)(H,62,75)(H,63,87)(H,64,94)(H,65,96)(H,66,88)(H,67,90)(H,68,89)(H,69,92)(H,70,93)(H,71,91)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,84,85)/t26-,29+,30+,31+,32+,33+,34+,35+,36+,37+,45+,46+/m1/s1 |
Clé InChI |
FUSHTOUFDDHKHK-HWVNQJRZSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


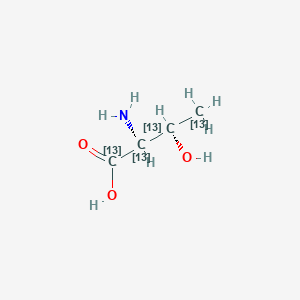


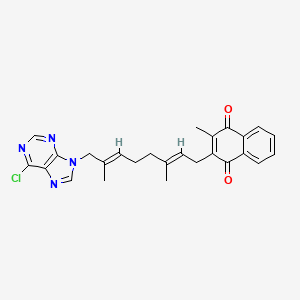
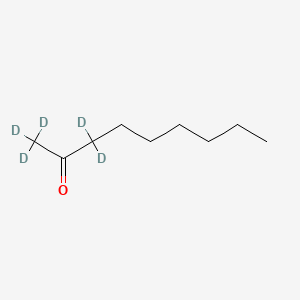
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B15138852.png)
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)
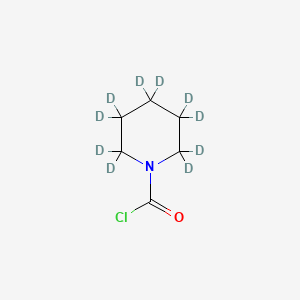

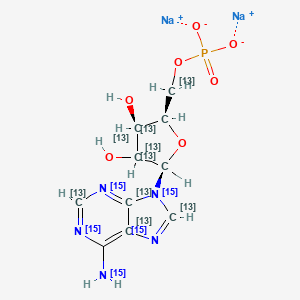

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15138898.png)
